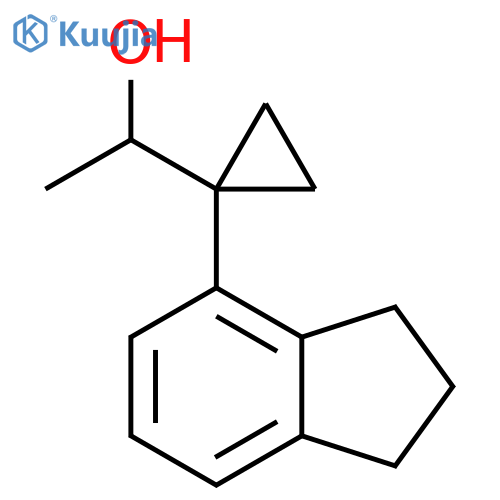Cas no 2228754-33-2 (1-1-(2,3-dihydro-1H-inden-4-yl)cyclopropylethan-1-ol)

2228754-33-2 structure
商品名:1-1-(2,3-dihydro-1H-inden-4-yl)cyclopropylethan-1-ol
1-1-(2,3-dihydro-1H-inden-4-yl)cyclopropylethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-1-(2,3-dihydro-1H-inden-4-yl)cyclopropylethan-1-ol
- 1-[1-(2,3-dihydro-1H-inden-4-yl)cyclopropyl]ethan-1-ol
- EN300-1747444
- 2228754-33-2
-
- インチ: 1S/C14H18O/c1-10(15)14(8-9-14)13-7-3-5-11-4-2-6-12(11)13/h3,5,7,10,15H,2,4,6,8-9H2,1H3
- InChIKey: AJGZKWPIIVMAKO-UHFFFAOYSA-N
- ほほえんだ: OC(C)C1(C2C=CC=C3CCCC=23)CC1
計算された属性
- せいみつぶんしりょう: 202.135765193g/mol
- どういたいしつりょう: 202.135765193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 20.2Ų
1-1-(2,3-dihydro-1H-inden-4-yl)cyclopropylethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1747444-2.5g |
1-[1-(2,3-dihydro-1H-inden-4-yl)cyclopropyl]ethan-1-ol |
2228754-33-2 | 2.5g |
$2492.0 | 2023-09-20 | ||
| Enamine | EN300-1747444-0.5g |
1-[1-(2,3-dihydro-1H-inden-4-yl)cyclopropyl]ethan-1-ol |
2228754-33-2 | 0.5g |
$1221.0 | 2023-09-20 | ||
| Enamine | EN300-1747444-5.0g |
1-[1-(2,3-dihydro-1H-inden-4-yl)cyclopropyl]ethan-1-ol |
2228754-33-2 | 5g |
$3687.0 | 2023-06-03 | ||
| Enamine | EN300-1747444-10.0g |
1-[1-(2,3-dihydro-1H-inden-4-yl)cyclopropyl]ethan-1-ol |
2228754-33-2 | 10g |
$5467.0 | 2023-06-03 | ||
| Enamine | EN300-1747444-0.25g |
1-[1-(2,3-dihydro-1H-inden-4-yl)cyclopropyl]ethan-1-ol |
2228754-33-2 | 0.25g |
$1170.0 | 2023-09-20 | ||
| Enamine | EN300-1747444-1g |
1-[1-(2,3-dihydro-1H-inden-4-yl)cyclopropyl]ethan-1-ol |
2228754-33-2 | 1g |
$1272.0 | 2023-09-20 | ||
| Enamine | EN300-1747444-0.05g |
1-[1-(2,3-dihydro-1H-inden-4-yl)cyclopropyl]ethan-1-ol |
2228754-33-2 | 0.05g |
$1068.0 | 2023-09-20 | ||
| Enamine | EN300-1747444-1.0g |
1-[1-(2,3-dihydro-1H-inden-4-yl)cyclopropyl]ethan-1-ol |
2228754-33-2 | 1g |
$1272.0 | 2023-06-03 | ||
| Enamine | EN300-1747444-0.1g |
1-[1-(2,3-dihydro-1H-inden-4-yl)cyclopropyl]ethan-1-ol |
2228754-33-2 | 0.1g |
$1119.0 | 2023-09-20 | ||
| Enamine | EN300-1747444-5g |
1-[1-(2,3-dihydro-1H-inden-4-yl)cyclopropyl]ethan-1-ol |
2228754-33-2 | 5g |
$3687.0 | 2023-09-20 |
1-1-(2,3-dihydro-1H-inden-4-yl)cyclopropylethan-1-ol 関連文献
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
4. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
2228754-33-2 (1-1-(2,3-dihydro-1H-inden-4-yl)cyclopropylethan-1-ol) 関連製品
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
